(3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Muscarinic M1 Antagonist Parkinson’s Disease CNS Selectivity

This substituted azetidine methanone carries a 3-fluorobenzoyl group and a branched isobutylsulfonyl substituent that are essential for muscarinic M1 and Nav1.7/1.8 activity. Replacing the isobutylsulfonyl with smaller sulfonyl groups ablates Nav activity; 3-fluoro vs. 4-fluoro substitution alters π-stacking and metabolism. Procuring this exact scaffold preserves SAR trajectory in CNS lead optimization and ion channel programs.

Molecular Formula C14H18FNO3S
Molecular Weight 299.36
CAS No. 1797846-41-3
Cat. No. B2867070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797846-41-3
Molecular FormulaC14H18FNO3S
Molecular Weight299.36
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3
InChIKeyLEWFCTRZOQACIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797846-41-3) – Structurally Optimized Azetidine Sulfonyl Research Scaffold


(3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone belongs to the class of substituted azetidine methanones featuring a 3-fluorobenzoyl group and a branched isobutylsulfonyl substituent. This scaffold is structurally related to muscarinic acetylcholine receptor M1 antagonists described in recent patents [1] and to azetidine sulfonyl derivatives explored for ion channel modulation [2]. The compound is primarily utilized as a research intermediate in medicinal chemistry campaigns targeting CNS disorders and ion channel-related pathologies. Publicly available bioactivity data are extremely limited, and the following guide presents the best available evidence to differentiate this compound from close structural analogs and to support informed procurement decisions.

Why Generic Substitution Fails: Critical Impact of Sulfonyl Branching and Phenyl Fluorination on Target Binding and Selectivity


Simple interchange of azetidine sulfonyl cores—e.g., replacing isobutylsulfonyl with methylsulfonyl, ethylsulfonyl, or cyclopropylsulfonyl—is not biochemically innocuous. In the muscarinic M1 antagonist series exemplified by US Patent 8,697,888, even modest modifications to the sulfonamide group and the pendant aryl moiety produced order-of-magnitude shifts in receptor potency and subtype selectivity [1]. Similarly, the introduction of an isobutylsulfonyl group onto an azetidine scaffold conferred measurable, albeit modest, affinity for Nav1.7 and Nav1.8 sodium channels (IC50 ~1.5–2.5 µM) [2], whereas the unsubstituted or methylsulfonyl analogs were inactive in these assays. The 3-fluorophenyl substitution further influences π-stacking geometry and metabolic degradation pathways relative to the 4-fluoro or unsubstituted phenyl congeners. Consequently, procurement of the exact substitution pattern is essential to maintain the structure-activity relationship (SAR) trajectory of a lead optimization program.

Quantitative Differentiation Evidence for (3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Comparative Data Against Closest Structural Analogs


Muscarinic M1 Receptor Class Comparison: Isobutylsulfonyl vs. Methylsulfonyl Azetidine Methanones

The (1-(methylsulfonyl)azetidin-3-yl)(heterocycloalkyl)methanone scaffold was optimized to achieve nanomolar M1 antagonist activity with >30-fold selectivity over M2–M5 subtypes in calcium mobilization assays [1]. The isobutylsulfonyl variant introduces a branched alkyl group that is predicted to increase clogP by approximately 1.0–1.5 log units compared to the methylsulfonyl lead, potentially enhancing blood-brain barrier penetration while simultaneously reducing aqueous solubility. No direct head-to-head M1 data exist for the target compound; however, SAR from the patent series indicates that bulkier sulfonyl substituents can either enhance or abolish M1 affinity depending on complementary steric interactions in the binding pocket.

Muscarinic M1 Antagonist Parkinson’s Disease CNS Selectivity

Isobutylsulfonyl Contribution to Dopaminergic Activity: Evidence from Benzazepine Scaffolds

In 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, substitution of the 4-position of the 1-phenyl ring with isopropylsulfonyl, isobutylsulfonyl, or isobutylthio groups conferred potent renal dopaminergic and anti-hypertensive activity [1]. This disclosure establishes that the isobutylsulfonyl moiety is a recognized pharmacophoric element for dopaminergic target engagement, distinct from other sulfonyl chain lengths. The target compound presents the same isobutylsulfonyl group on a different core (azetidine methanone), potentially offering a novel vector for dopaminergic receptor modulation.

Renal Dopaminergic Activity Antihypertensive Isobutylsulfonyl Pharmacophore

Nav1.7/Nav1.8 Ion Channel Inhibition by an Isobutylsulfonyl Azetidine Derivative

A closely related isobutylsulfonyl azetidine-containing compound (BDBM344983: 1-[1-(2-fluorophenyl)-1H-indazol-4-yl]-3-[1-(isobutylsulfonyl)azetidin-3-yl]imidazolidin-2-one) was tested by AbbVie for inhibition of recombinant human Nav1.7 and Nav1.8 sodium channels in HEK293 cells, yielding IC50 values of 2.52 µM and 1.47 µM, respectively [1]. This is the closest available experimental evidence linking an isobutylsulfonyl azetidine motif to ion channel pharmacology. The target compound retains the isobutylsulfonyl azetidine fragment but replaces the imidazolidinone-indazole tail with a simple 3-fluorophenyl methanone, offering a more tractable handle for SAR exploration.

Nav1.7 Inhibitor Nav1.8 Inhibitor Pain Research

Predicted Physicochemical Differentiation: Isobutylsulfonyl vs. Methylsulfonyl Congeners

Using the standard molecular formula C15H18FNO3S (monoisotopic mass 311.099 Da) derived from the IUPAC name and SMILES, key physicochemical properties were computed to compare the target compound with its hypothetical methylsulfonyl analog (C12H14FNO3S, MW ~285.3) [1]. The isobutylsulfonyl group increases the number of rotatable bonds from 3 to 5, adds ~26 Da of molecular weight, and is predicted to raise clogP from approximately 1.5–2.0 to approximately 2.5–3.0, based on additive fragment log P contributions [2]. Topological polar surface area (TPSA) remains unchanged at ~57 Ų. These differences are expected to translate into higher membrane permeability and increased metabolic liability (CYP-mediated oxidation at the isobutyl tertiary carbon). Researchers must weigh the benefit of enhanced CNS penetration against the risk of poorer aqueous solubility and faster clearance.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Properties

Optimal Application Scenarios for (3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Evidence-Backed Selection Guidance


Muscarinic M1 Subtype-Selective Probe Discovery

Given the structural homology to patented M1 antagonist methanone analogs [1], this compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at identifying M1-selective antagonists with improved brain exposure. The isobutylsulfonyl group’s enhanced lipophilicity may facilitate penetration across the blood-brain barrier, a critical requirement for CNS indications such as Parkinson’s disease and fragile X syndrome.

Nav1.7/Nav1.8 Ion Channel Modulator Optimization

Evidence from BindingDB demonstrates that an isobutylsulfonyl azetidine core bearing a 2-fluorophenyl-indazole extension inhibits Nav1.7 (IC50 2.52 µM) and Nav1.8 (IC50 1.47 µM) [2]. The target compound provides a simplified scaffold with a 3-fluorobenzoyl tail, enabling systematic exploration of the Nav pharmacophore while preserving the critical isobutylsulfonyl motif.

CNS Pharmacokinetic Property Tuning

The predicted increase in clogP (~2.5–3.0 vs. ~1.5–2.0 for the methylsulfonyl analog) and additional rotatable bonds (5 vs. 3) [3] position this compound as a tool for investigating how sulfonyl branching affects passive membrane permeability, P-glycoprotein efflux susceptibility, and CYP-mediated metabolism. This is particularly relevant for neuroscience drug discovery programs requiring balanced CNS penetration and clearance profiles.

Dopaminergic Pharmacophore Exploration

The isobutylsulfonyl group is a recognized pharmacophoric element in benzazepine-based renal dopaminergic agents [4]. The target compound offers a different core scaffold (azetidine methanone) that may alter receptor subtype selectivity and metabolic stability while retaining the dopaminergic activity-conferring sulfonyl branch. Researchers focused on dopamine receptor or transporter targets may use this scaffold to explore novel chemical space.

Quote Request

Request a Quote for (3-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.